

# Measuring Plasma Membrane Tension with SupraFlipper 31: Application Notes and Protocols

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## Compound of Interest

Compound Name: *SupraFlipper 31*

Cat. No.: *B12383472*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring plasma membrane tension in live cells using the mechanosensitive fluorescent probe, **SupraFlipper 31**. These guidelines are intended for researchers in cell biology, biophysics, and drug development who are interested in quantifying the mechanical state of the plasma membrane and its role in various cellular processes.

## Introduction to SupraFlipper 31 and Plasma Membrane Tension

The plasma membrane is a dynamic interface that is constantly under mechanical stress. This "plasma membrane tension" is a critical regulator of a multitude of cellular functions, including cell migration, endocytosis, exocytosis, and signal transduction.<sup>[1][2]</sup> **SupraFlipper 31** is a member of the "Flipper" series of fluorescent probes specifically designed to measure membrane tension.<sup>[3]</sup>

The probe's mechanism relies on the planarization of its molecular structure in response to increased lipid packing density, which is influenced by membrane tension. In a relaxed membrane with lower tension, the **SupraFlipper 31** molecule is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a tense membrane with tightly packed lipids, the molecule becomes more planar, leading to a longer fluorescence lifetime.<sup>[4][5]</sup> This change in

fluorescence lifetime can be quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM), providing a direct readout of plasma membrane tension.

## Data Presentation: Quantitative Analysis of Membrane Tension

The fluorescence lifetime of SupraFlipper probes is the primary quantitative output for measuring plasma membrane tension. Below are tables summarizing typical fluorescence lifetime values obtained in various cell lines and under different experimental conditions, compiled from studies using Flipper probes.

Table 1: Baseline Fluorescence Lifetimes of Flipper Probes in Different Cell Lines

Cell Line	Probe	Average Fluorescence Lifetime (ns)	Key Observations
HeLa	Flipper-TR	~4.5	Baseline tension in a standard cancer cell line.
RPE1	Flipper-TR	5.4 ± 0.2 (non-confluent) to 5.5 ± 0.1 (confluent)	Lifetime can be influenced by cell confluency.
HFF-1	Flipper-TR	~3.5 - 5.5 (correlated with osmotic pressure)	Demonstrates the dynamic range of the probe.
MDCK	FlipTR	Variable, calibration curve generated	Highlights the necessity for cell-type-specific calibration.
C2C12	Flipper-TR	Variable across different microscope setups	Emphasizes the importance of consistent instrumentation for comparative studies.

Table 2: Changes in Fluorescence Lifetime with Osmotic Shock

Cell Line	Osmotic Condition	Change in Membrane Tension	Change in Fluorescence Lifetime	Reference
HeLa	Hyper-osmotic shock	Decrease	Decrease	
HeLa	Hypo-osmotic shock	Increase	Increase	
HFF-1	100 mOsm/kg (Hypo-osmotic)	Increase	~5.5 ns	
HFF-1	300 mOsm/kg (Iso-osmotic)	Baseline	~4.0 ns	

## Experimental Protocols

This section provides detailed protocols for cell labeling with **SupraFlipper 31**, FLIM data acquisition, and data analysis.

### Cell Labeling with SupraFlipper 31

- Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
- Probe Preparation: Prepare a stock solution of **SupraFlipper 31** in a suitable solvent like DMSO. The final concentration for labeling is typically in the nanomolar range.
- Labeling:
  - Dilute the **SupraFlipper 31** stock solution in a phenol red-free cell culture medium to a final concentration of approximately 50 nM.
  - Remove the existing medium from the cells and replace it with the labeling medium.

- Incubate the cells for at least 10 minutes at 37°C and 5% CO<sub>2</sub>. A washing step is generally not required as the probe is non-fluorescent in an aqueous solution.

## Fluorescence Lifetime Imaging Microscopy (FLIM)

- Microscope Setup:
  - Use a confocal or two-photon microscope equipped with a FLIM system, typically based on Time-Correlated Single Photon Counting (TCSPC).
  - Excitation of **SupraFlipper 31** is typically achieved using a pulsed laser at around 488 nm.
  - Emission should be collected in a spectral range of approximately 550-650 nm.
  - It is crucial to use a laser with a repetition rate that allows for the complete decay of the fluorescence signal. Given the long lifetimes of Flipper probes (up to 7 ns), a laser frequency of 20 MHz is recommended for accurate measurements.
- Image Acquisition:
  - Acquire FLIM data with a sufficient number of photons per pixel to ensure robust lifetime fitting. However, be mindful of potential phototoxicity and photobleaching.
  - It is advisable to acquire a time-lapse of a non-perturbed sample to monitor for any light-induced artifacts.
  - For dynamic processes, rapid FLIM acquisition methods may be necessary.

## Data Analysis

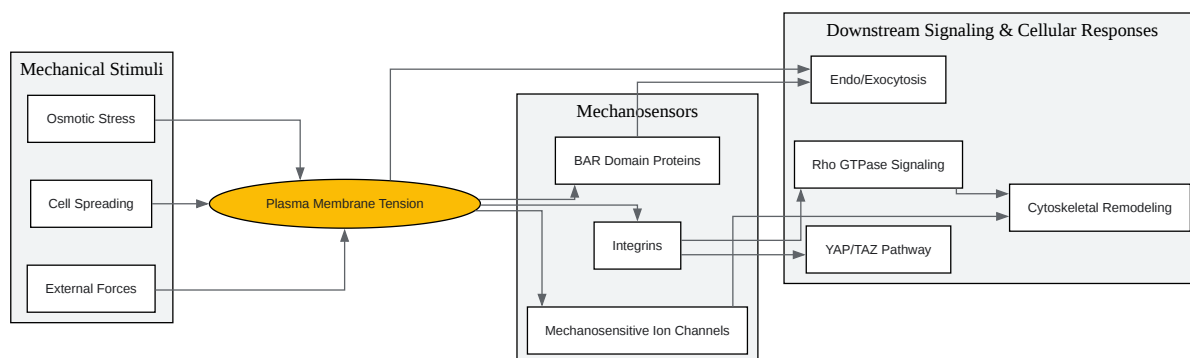
- Fluorescence Decay Fitting:
  - The fluorescence decay curve for each pixel is typically fitted with a multi-exponential reconvolution model to extract the fluorescence lifetime.
  - Various software packages are available for FLIM data analysis (e.g., SymPhoTime, LAS X).

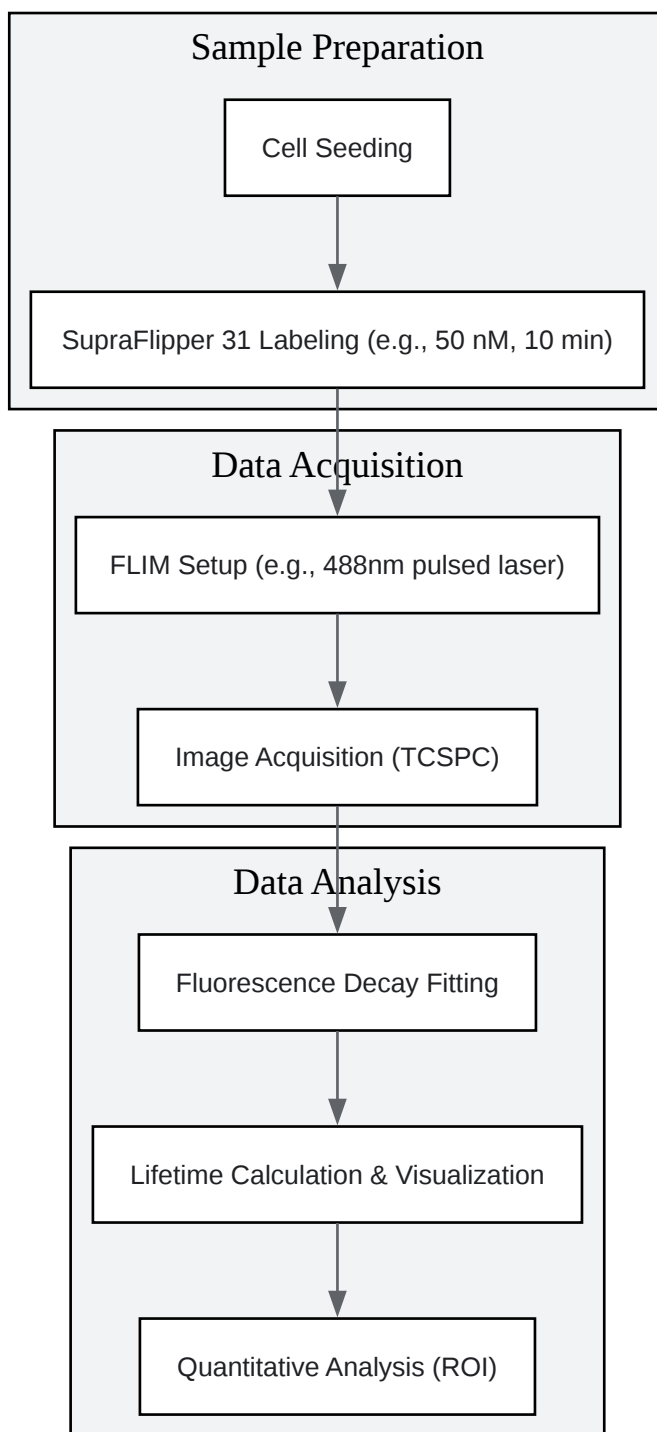
- Lifetime Data Extraction and Visualization:
  - The average fluorescence lifetime is then used to generate a pseudo-colored image where the color of each pixel represents the membrane tension.
  - For quantitative analysis, the plasma membrane can be segmented based on the fluorescence intensity, and the lifetime data from these regions of interest can be extracted and analyzed.
  - Phasor analysis is an alternative, fit-free method to analyze FLIM data and can be particularly useful for complex samples.

## Visualizations: Signaling Pathways and Experimental Workflows

### Signaling Pathways Influenced by Plasma Membrane Tension

Plasma membrane tension is a key mechanical cue that integrates with and regulates various biochemical signaling pathways.





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- To cite this document: BenchChem. [Measuring Plasma Membrane Tension with SupraFlipper 31: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383472#measuring-plasma-membrane-tension-with-supraflipper-31]

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